7-Cyano-2-methylbenzothiazole
Overview
Description
7-Cyano-2-methylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring with a cyano group at the 7th position and a methyl group at the 2nd position. This compound is a yellow crystalline powder and is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyano-2-methylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method is commonly used due to its efficiency and simplicity . Another approach involves the base-promoted intramolecular C–S bond coupling cyclization of N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides in dioxane .
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods include the use of condensation reactions and cyclization processes involving thioamide or carbon dioxide as raw materials .
Chemical Reactions Analysis
Types of Reactions: 7-Cyano-2-methylbenzothiazole undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
7-Cyano-2-methylbenzothiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Cyano-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-cancer or anti-bacterial activity .
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Methylbenzothiazole
- 2-Cyanobenzothiazole
Comparison: 7-Cyano-2-methylbenzothiazole is unique due to the presence of both a cyano group and a methyl group, which confer distinct chemical and biological properties. For example, the cyano group enhances its ability to participate in click reactions, while the methyl group may influence its solubility and reactivity .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGODZXOXPAKCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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